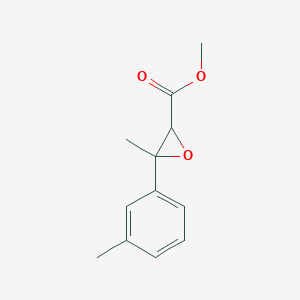

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate

Description

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is an epoxy ester compound characterized by a substituted oxirane (epoxide) ring. The molecule features a 3-methylphenyl group attached to the oxirane ring, which is further substituted with a methyl group and a methyl ester at the 2-position.

The compound’s reactivity is influenced by the electron-donating methyl groups on the aromatic ring and the strained epoxide ring, making it a candidate for nucleophilic ring-opening reactions.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-8-5-4-6-9(7-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |

InChI Key |

DJBVZBCKZBTHDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(C(O2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Substituted Alkenes

This classical approach involves the epoxidation of a substituted alkene precursor, such as a methyl cinnamate derivative bearing a 3-methylphenyl substituent. The general synthetic route includes:

- Starting Material: A substituted alkene with a 3-methylphenyl group.

- Reagents: Peroxy acids (e.g., meta-chloroperoxybenzoic acid) or other peroxides.

- Conditions: Typically conducted under mild temperatures to avoid side reactions.

- Outcome: Formation of the oxirane ring with regioselectivity and stereoselectivity controlled by the substituent pattern.

This method benefits from its straightforwardness and the availability of substituted alkenes but requires careful control of reaction parameters to minimize byproducts and ensure high epoxide yield.

Epoxidation of Carbonyl-Containing Precursors Using Dimethyl Sulfoxide-Methyl Sulfate System

An advanced and industrially relevant preparation method involves the use of a dimethyl sulfoxide (DMSO) and methyl sulfate system to generate a sulfonium salt intermediate that facilitates epoxidation of carbonyl compounds. The procedure is characterized by:

- Step 1: Reaction of dimethyl sulfoxide with methyl sulfate at 60–90°C for 2–5 hours to form the DMSO-methyl sulfate sulfonium salt.

- Step 2: Cooling the reaction mixture to about 20°C, followed by addition of the carbonyl compound (such as a substituted phenyl ketone), a catalyst, and a base.

- Catalysts: Commonly used catalysts include 4-dimethylaminopyridine (DMAP), triethylene diamine, tetrabutylammonium chloride or bromide, and benzyltriethylammonium chloride.

- Bases: Sodium hydroxide, potassium hydroxide, sodium amide, sodium hydride, or alkoxide bases are employed, with sodium hydroxide and potassium hydroxide preferred for cost and ease of handling.

- Solvents: Suitable solvents include methylene dichloride, toluene, tetrahydrofuran, methyl tert-butyl ether, and mixtures with dimethyl sulfoxide.

- Reaction Conditions: After mixing, the epoxidation proceeds at 50–60°C for approximately 3 hours.

- Workup: The reaction mixture is extracted, washed, and purified by recrystallization to afford the epoxide product.

This method offers high yields (up to ~70%) and good purity, making it suitable for scale-up and industrial applications.

Epoxidation of Phenylpropene or Phenylpropanone Derivatives

Alternative synthetic routes involve direct epoxidation of phenylpropene or phenylpropanone derivatives:

- Phenylpropene Epoxidation: Reaction with peroxides to form the oxirane ring on the alkene moiety.

- Phenylpropanone Epoxidation: Oxidation of the ketone to form the epoxide ring adjacent to the carbonyl group.

These methods require optimization of oxidizing agents and reaction conditions to maximize selectivity for the desired epoxide and minimize side reactions.

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Epoxidation of substituted alkene | Peroxy acids (m-CPBA), mild temperatures | Simple, direct | Possible side reactions, regioselectivity challenges | 50–70 |

| DMSO-Methyl Sulfate sulfonium salt method | DMSO + methyl sulfate, catalyst (DMAP, TBAC), base (NaOH), solvents (methylene dichloride, THF) | High yield, scalable, controlled conditions | Requires multiple steps, use of strong bases | ~70 |

| Epoxidation of phenylpropene/phenylpropanone | Peroxides, oxidizing agents | Versatile starting materials | Requires careful control of oxidation | 40–65 |

- Catalyst Loading: Catalyst amounts ranging from 0.1% to 20% relative to the carbonyl compound weight influence the reaction rate and yield. Optimal catalyst loading balances cost and efficiency.

- Base Equivalents: Using 2.6 to 3.6 molar equivalents of base relative to the carbonyl compound ensures complete epoxidation without excessive side reactions.

- Temperature Control: Maintaining reaction temperatures within specified ranges (20°C for addition, 50–60°C for epoxidation) is critical for product quality and reaction completion.

- Solvent Selection: Mixed solvents containing dimethyl sulfoxide and toluene or tetrahydrofuran optimize solubility and reaction kinetics.

| Parameter | Range/Value | Notes |

|---|---|---|

| DMSO and methyl sulfate reaction temp | 60–90°C | 2–5 hours for sulfonium salt formation |

| Epoxidation reaction temp | 50–60°C | 3 hours typical |

| Catalyst types | DMAP, TBAC, triethylene diamine | 0.1–20% w/w of carbonyl compound |

| Base types | NaOH, KOH, sodium amide, alkoxides | 2.6–3.6 molar equivalents relative to carbonyl |

| Solvents | Methylene dichloride, toluene, THF, DMSO | Mixed solvents preferred |

| Typical yield | 56.7–70.6% | High purity product achievable |

The preparation of Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is predominantly achieved via epoxidation of substituted alkenes or carbonyl compounds. The DMSO-methyl sulfate sulfonium salt method represents a robust and scalable industrial approach, offering high yields and controlled reaction conditions. Optimization of catalysts, bases, solvents, and temperature parameters is essential for maximizing efficiency and product quality. These preparation methods provide a foundation for the compound's application in synthetic chemistry, medicinal research, and materials science.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various alcohols, amines, and other substituted derivatives .

Scientific Research Applications

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is utilized in a wide range of scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and drug development.

Industry: The compound is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate with structurally related epoxy esters, focusing on substituent effects, molecular properties, and synthesis considerations:

Key Findings:

Substituent Position and Reactivity :

- The meta-methylphenyl group in the target compound provides moderate steric hindrance and electron-donating effects, balancing reactivity and stability. In contrast, para-methoxy analogs (e.g., CAS 42245-42-1) exhibit enhanced electron density, favoring electrophilic attacks .

- Chlorine-substituted derivatives (e.g., CAS 1504091-47-7) show reduced epoxide ring stability due to electron-withdrawing effects, accelerating ring-opening reactions .

Synthetic Considerations :

- Quantum-chemical calculations (AM1 method) for analogs like methyl 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate reveal that synthesis reactions are highly dependent on substituent electronic effects. Para-substituted derivatives often require lower activation energies than meta-substituted ones .

Crystallographic Behavior :

- Ortho-substituted compounds (e.g., o-tolyl derivative ) exhibit distinct hydrogen-bonding patterns compared to meta/para analogs. Graph set analysis (e.g., Etter’s rules) highlights how substituent position dictates molecular aggregation in crystals .

Physical Properties :

- Boiling Points : Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate (284.3°C ) has a lower boiling point than its para-methoxy counterpart due to reduced dipole-dipole interactions.

- Density : Ortho-substituted derivatives (e.g., 1.224 g/cm³ for CAS 33567-53-2 ) are denser than meta/para isomers due to tighter molecular packing.

Research Tools and Validation

- Crystallography : Programs like SHELX and ORTEP-3 are critical for resolving the stereochemistry and puckering of oxirane rings. For example, Cremer-Pople puckering parameters can quantify ring distortions in analogs.

- Structure Validation : Tools like PLATON ensure accuracy in bond lengths and angles, particularly for strained epoxide systems.

Biological Activity

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique oxirane structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound features a three-membered oxirane ring, which contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 206.24 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic attacks due to the ring strain inherent in oxiranes.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins. The oxirane ring's strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can modify biomolecules. This reactivity is crucial for the compound's potential therapeutic applications, particularly in inhibiting specific enzymes involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential: The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines, including lung carcinoma A549 cells.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Studies:

A study evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as . Further analysis revealed that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent. -

Enzyme Interaction Studies:

Research has shown that the compound can inhibit key enzymes by forming covalent bonds with amino acid residues. This interaction is particularly relevant for designing drugs targeting metabolic pathways involved in cancer progression and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.